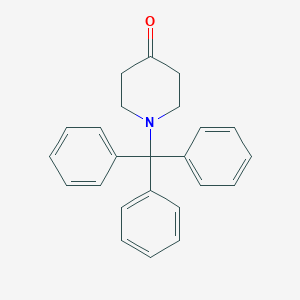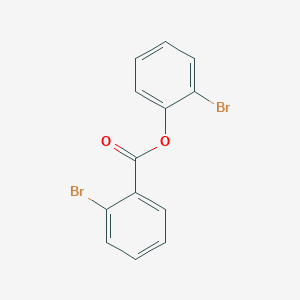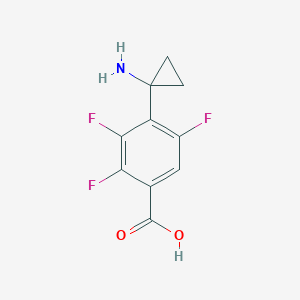
2-(4-Méthoxyphényl)quinoléine
Vue d'ensemble
Description
2-(4-Methoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It consists of a quinoline core with a methoxyphenyl group attached at the second position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique structural and electronic properties.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Another method involves the Pfitzinger reaction, where isatin and 4-methoxybenzaldehyde are used as precursors in the presence of a base like sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of 2-(4-Methoxyphenyl)quinoline may involve more efficient and scalable methods. These can include microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts, such as ionic liquids or clay-supported catalysts, are employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, typically at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)quinoline varies depending on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the context of its anticancer activity, the compound can intercalate into DNA, disrupting DNA replication and transcription processes, leading to cell death .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a simpler structure, lacking the methoxyphenyl group.
2-Phenylquinoline: Similar to 2-(4-Methoxyphenyl)quinoline but without the methoxy group.
4-Methoxyquinoline: A compound with the methoxy group directly attached to the quinoline ring.
Uniqueness: 2-(4-Methoxyphenyl)quinoline is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and biological activity compared to its simpler analogs .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17-16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDIDCWFYLWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the halide ligand on an iridium catalyst affect the asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline?
A1: Research indicates an unexpected halide effect in the asymmetric hydrogenation of 2-aryl-substituted quinolines, including 2-(4-Methoxyphenyl)quinoline, using cationic dinuclear iridium complexes with difluorphos ligands. Surprisingly, iridium complexes containing chloro and bromo ligands demonstrate superior catalytic activity compared to the iodo-iridium complex. This finding challenges the common assumption that iodide sources enhance catalytic activity in such reactions [].
Q2: Can 2-(4-Methoxyphenyl)quinoline be used as a precursor in the synthesis of more complex molecules?
A2: Yes, 2-(4-Methoxyphenyl)quinoline serves as a key starting material in the formal asymmetric synthesis of 6-hydroxy-2-(4-hydroxyphenyl)-1-{4[2-(pyrrolidin-1-yl)ethoxy]-benzyl}-1,2,3,4-tetrahydroquinoline. This compound, also known as SERM 1, acts as a selective estrogen receptor modulator. The synthesis involves an asymmetric hydrogenation of 2-(4-Methoxyphenyl)quinoline hydrochloride salt as a crucial step, highlighting the compound's utility in building complex molecules with potential pharmaceutical applications [].
Q3: Does the presence of the 4-methoxyphenyl substituent in 2-(4-Methoxyphenyl)quinoline influence its reactivity?
A3: Yes, the presence of the 4-methoxyphenyl substituent at the 2-position of the quinoline ring significantly impacts the reactivity of 2-(4-Methoxyphenyl)quinoline. In the Reissert-Henze reaction, 2-(4-Methoxyphenyl)quinoline 1-oxide leads to the formation of various benzoyloxyquinoline derivatives, including 6-benzoyloxy and 8-benzoyloxyquinolines, alongside the expected 4-cyanoquinoline and a 1,4-dihydroquinoline derivative. This regioselectivity suggests that the 4-methoxyphenyl group influences the electronic properties and reactivity of the quinoline core, directing the electrophilic attack towards specific positions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)


![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)


![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)






